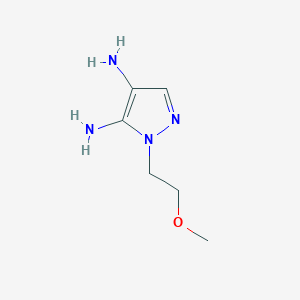

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

439902-06-4 |

|---|---|

Molecular Formula |

C6H12N4O |

Molecular Weight |

156.19 g/mol |

IUPAC Name |

2-(2-methoxyethyl)pyrazole-3,4-diamine |

InChI |

InChI=1S/C6H12N4O/c1-11-3-2-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3 |

InChI Key |

XCYBHMYDBNMESR-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=C(C=N1)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methoxyethyl 1h Pyrazole 4,5 Diamine

Retrosynthetic Analysis of the 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine Core

A retrosynthetic analysis of this compound provides a logical framework for designing its synthesis. The primary disconnection strategy involves functional group interconversion and breaking the heterocyclic ring down into simpler, commercially available starting materials.

The two amino groups at positions 4 and 5 are key features. The 4-amino group can be retrosynthetically derived from the reduction of a nitroso (-NO) or a nitro (-NO2) group. This leads to a key intermediate, a 5-amino-4-nitroso (or nitro)-1-(2-methoxyethyl)-1H-pyrazole. The introduction of the nitroso group is typically achieved through the nitrosation of a 5-aminopyrazole precursor.

This leads to the next disconnection, targeting the pyrazole (B372694) ring itself. The pyrazole core is commonly formed via a cyclocondensation reaction. organic-chemistry.org This involves disconnecting the N1-C5 and C3-C4 bonds, which deconstructs the ring into two primary synthons: a hydrazine (B178648) derivative and a three-carbon component. For the target molecule, these precursors are 2-methoxyethylhydrazine and a reactive 1,3-dielectrophile such as an alkyl (ethoxymethylene)cyanoacetate . This analysis forms the basis for the multi-step synthetic pathways discussed below.

Multi-step Synthetic Pathways to this compound

The forward synthesis of this compound is a sequential process that involves the careful construction and functionalization of the pyrazole ring. A common and effective pathway begins with the formation of a substituted pyrazole ester, followed by a series of transformations to install the required amino groups. A closely related synthesis for the 1-(2'-hydroxyethyl) analog provides a well-documented template for this process. google.com

The initial steps of the synthesis focus on creating a suitably substituted pyrazole core that can be further elaborated to the final diamine product.

The synthesis typically begins with the formation of a 5-aminopyrazole intermediate through cyclocondensation (see Section 2.3). This initial amino group at the C5 position is crucial for directing the subsequent introduction of a functional group at the C4 position.

To install the second amino group, a nitroso group is introduced at the 4-position of the pyrazole ring. This is accomplished through an electrophilic substitution reaction on the electron-rich pyrazole ring. Specifically, the intermediate, 5-amino-1-(2-methoxyethyl)-1H-pyrazole, is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium. This reaction selectively yields 5-amino-1-(2-methoxyethyl)-4-nitroso-1H-pyrazole, a key precursor to the final product. google.com The presence of the amino group at C5 activates the C4 position for this electrophilic attack. An alternative, though different pathway, can involve starting with a nitropyrazole and reducing the nitro group. cir-safety.org

The initial cyclocondensation reaction often yields a pyrazole with an ester or carboxylic acid group at the 4-position, such as 5-amino-4-alkoxycarbonyl-1-(2-methoxyethyl)-1H-pyrazole. google.com To prepare the ring for nitrosation at the C4 position, this group must be removed.

The synthetic sequence involves the following steps:

Hydrolysis: The ester group is first hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by acidification. This produces 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid. google.com

Decarboxylation: The resulting carboxylic acid is then removed via decarboxylation, which is typically achieved by heating. This step yields 5-amino-1-(2-methoxyethyl)-1H-pyrazole, the direct precursor needed for the subsequent nitrosation reaction described in the previous section. google.com

This two-step removal of the carboxyl group is a critical derivatization that enables the introduction of the nitrogen functionality at the desired position.

The final step in the synthesis is the reduction of the nitroso group of 5-amino-1-(2-methoxyethyl)-4-nitroso-1H-pyrazole to form the target 4,5-diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. A heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is used to facilitate the reduction. google.comcir-safety.org The nitroso intermediate is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogen gas, often at elevated pressure, until the reaction is complete.

The process is highly selective, reducing the nitroso group to a primary amine without affecting the pyrazole ring or other functional groups. For the analogous 1-(2'-hydroxyethyl) compound, this final hydrogenation step proceeds with high yield. google.com After the reaction, the catalyst is simply removed by filtration to give a solution of the desired this compound. google.com

| Step | Reactant | Reagents/Catalyst | Product | Reference |

| Final Reduction | 5-amino-1-(2-methoxyethyl)-4-nitroso-1H-pyrazole | H₂, Palladium on Carbon (Pd/C) | This compound | google.com, cir-safety.org |

Precursor Synthesis and Intermediate Derivatization

Cyclocondensation Reactions in Pyrazole Ring Construction

The construction of the pyrazole ring is the foundational stage of the synthesis. The most common and versatile method for preparing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-functionalized acrylonitrile (B1666552) or a related three-carbon synthons. encyclopedia.pubchim.it

In the synthesis of this compound, the key cyclocondensation step involves the reaction of 2-methoxyethylhydrazine with an alkyl (ethoxymethylene)cyanoacetate . google.com The reaction proceeds by an initial nucleophilic attack of the hydrazine onto the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring.

This reaction is highly regioselective. The substituted nitrogen of 2-methoxyethylhydrazine typically attacks the β-position of the cyanoacetate (B8463686) derivative, which ultimately places the 2-methoxyethyl group at the N1 position of the pyrazole ring. The presence of the cyano group in the starting material leads directly to the formation of a 5-aminopyrazole derivative. researchgate.net This provides the 5-amino-4-alkoxycarbonyl-1-(2-methoxyethyl)-1H-pyrazole intermediate that serves as the starting point for the functional group manipulations described in section 2.2.1.2.

| Reactant A | Reactant B | Product Core | Reference |

| 2-Methoxyethylhydrazine | Alkyl (ethoxymethylene)cyanoacetate | 5-Amino-4-alkoxycarbonyl-1-(2-methoxyethyl)-1H-pyrazole | google.com |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the five-membered pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene. rsc.orgresearchgate.net The choice of dipole and dipolarophile is critical for introducing the desired functionalities onto the pyrazole core.

One effective strategy involves the reaction of nitrilimines, generated in situ from hydrazonyl chlorides, with suitable alkenes. rsc.orgmdpi.com This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. rsc.org For the synthesis of a precursor to this compound, one could envision a reaction between a nitrilimine and a dipolarophile containing precursors to the amine groups, such as a nitro or cyano group.

Another prominent pathway is the cycloaddition of diazo compounds to alkynes, which can proceed thermally without the need for a catalyst. rsc.org When α-diazocarbonyl substrates are used, these reactions can be conducted under solvent-free conditions, yielding pyrazole products in high yields with minimal need for purification. rsc.org The regioselectivity of the addition is a key consideration, often influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne. unisi.it

The table below summarizes representative examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis found in the literature.

| Dipole | Dipolarophile | Conditions | Product Type | Reference |

| Nitrilimines | N-(4-chloro-2-fluorophenyl)maleimide | N/A | Cycloadducts-pyrazoles | nih.gov |

| Ethyl diazoacetate | Various Alkynes | Aqueous micellar environment (TPGS-750-M), pH dependent | 3,5-disubstituted or 4,5-disubstituted pyrazoles | unisi.it |

| α-diazocarbonyl compounds | Alkynes | Solvent-free, heating | Substituted pyrazoles | rsc.org |

| Nitrilimines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | N/A | 1,3,5-trisubstituted pyrazoles | rsc.org |

Novel and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. mdpi.comdergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netresearchgate.net This technique is particularly effective for cycloaddition and condensation reactions used in pyrazole synthesis. mdpi.com For example, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out under microwave irradiation, often without a solvent or catalyst. researchgate.net This rapid, efficient heating can be applied to the synthesis of a 1-(2-methoxyethyl)-substituted pyrazole precursor, significantly improving the throughput of the synthetic process. mdpi.comnih.gov

The following table compares conventional and microwave-assisted methods for the synthesis of various pyrazole derivatives.

| Reactants | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Hydrazines and 1,3-diketones | Hours, Lower Yields | 5-15 min, High Yields | researchgate.net |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines | N/A | Shorter reaction times, Better yields | researchgate.net |

| β-ketoesters, hydrazines, and aldehydes | Multiple steps, Longer time | 10 min, 51-98% | mdpi.com |

| 5-aminopyrazole and N-carbetoxythiourea precursors | 1 hour, 40% | 5 min, 52% | mdpi.com |

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. nih.gov The synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds has been successfully achieved under solvent-free conditions, often accelerated by microwave heating. researchgate.net This eco-friendly protocol avoids the use of potentially toxic or environmentally harmful solvents, making the process inherently safer and more sustainable. researchgate.net The thermal 1,3-dipolar cycloaddition of certain diazo compounds to alkynes can also be performed without a solvent, affording pyrazole products cleanly and in high yields. rsc.org

Transition-metal catalysis offers highly efficient and selective pathways for the formation of C-C and C-N bonds, which are fundamental to the assembly of substituted pyrazole rings. While many classical methods exist, catalyzed reactions often proceed under milder conditions with greater functional group tolerance. For instance, copper-catalyzed reactions have been reported for pyrazole synthesis, providing a clean and rapid route. Modern synthetic methods also include multicomponent approaches and cross-coupling reactions to introduce substituents onto the pyrazole ring. The synthesis of pyrazole derivatives can be achieved through tandem C(sp²)-H sulfonylation and pyrazole annulation processes, catalyzed by molecular iodine without the need for any transition metal. mdpi.com

Regioselective Synthesis Strategies for 1-Substituted Pyrazole-4,5-diamines

A significant challenge in the synthesis of 1-substituted pyrazoles is controlling the regioselectivity. The reaction of an unsymmetrical precursor, such as an unsymmetrical 1,3-dicarbonyl compound, with a substituted hydrazine like 2-methoxyethylhydrazine can potentially yield two regioisomers.

The regiochemical outcome is often dependent on the reaction conditions, such as pH, solvent, and temperature, as well as the electronic and steric nature of the substituents on both reactants. nih.gov For example, in the synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines, the reactions have been shown to be highly regioselective, affording a single isomer in excellent yields regardless of the substituents. researchgate.net

Strategies to achieve high regioselectivity include:

pH Control: The initial site of attack by the hydrazine (at either carbonyl group of a 1,3-dicarbonyl) can be influenced by the pH of the reaction medium.

Steric Hindrance: A bulky substituent on one of the carbonyl carbons can sterically hinder the approach of the substituted nitrogen of the hydrazine, thereby directing the substitution pattern.

Use of Pre-functionalized Substrates: Employing starting materials where the desired connectivity is already established, such as β-keto nitriles or enaminones, can provide a highly regioselective route. mdpi.com A one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine has been shown to be an efficient and versatile method for preparing tetra-substituted pyrazoles with controlled regioselectivity. nih.gov

An efficient method for constructing fully substituted pyrazoles involves the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, which proceeds with high regioselectivity. mdpi.comunive.it A plausible mechanism involves the in situ generation of a nitrilimine which then acts as the dipole in a regioselective cycloaddition with an enolate. mdpi.com

Chemical Reactivity and Derivatization of 1 2 Methoxyethyl 1h Pyrazole 4,5 Diamine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle. In 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine, the two amino substituents at the C4 and C5 positions act as powerful electron-donating groups. This electronic enrichment makes the pyrazole ring highly activated towards electrophilic aromatic substitution (SEAr) reactions, rendering it more reactive than benzene (B151609) or even unsubstituted pyrazole. imperial.ac.uk

The C3 position is the most probable site for electrophilic attack, as the C4 and C5 positions are already substituted. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed regioselectively at this position under appropriate conditions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). encyclopedia.pub

Conversely, nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally unfavorable unless a suitable leaving group, such as a halogen, is present at one of the carbon atoms. The electron-rich nature of the diamino-substituted ring further disfavors direct nucleophilic attack.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Position of Substitution |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C3 |

| Nitration | HNO₃/H₂SO₄ | C3 |

| Acylation | Acyl chloride / Lewis acid | C3 |

| Thiocyanation | PhICl₂ / NH₄SCN | C3 (by analogy) beilstein-journals.org |

Reactions of the Diamine Functionality

The adjacent amino groups at C4 and C5 are the primary centers of nucleophilicity in the molecule and are involved in a wide range of reactions. Their reactivity is characteristic of aromatic amines, but their proximity to each other enables unique cyclization pathways.

Aromatic vicinal diamines are susceptible to oxidation. The oxidation of the 4,5-diamine moiety can lead to the formation of highly reactive pyrazole-4,5-diimine intermediates. These intermediates can subsequently undergo further reactions or polymerization. In the presence of coupling agents, this oxidative activation is the basis for the formation of dyes, a known application for structurally related 4,5-diaminopyrazole derivatives in the cosmetics industry. cir-safety.orgeuropa.eu The specific oxidant and reaction conditions determine the final product, which can range from simple oxidation to the formation of complex fused heterocyclic systems.

The pyrazole ring and its amino substituents are in a stable, reduced state. Therefore, the diamine functionality is not susceptible to further reduction under standard chemical conditions. Reduction reactions would only become relevant if the molecule were first modified to contain reducible functional groups, such as nitro groups or imines.

The lone pair of electrons on each nitrogen atom of the diamine functionality makes them potent nucleophiles. They readily react with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. nih.gov

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).

Cyclocondensation: The 1,2-diamine arrangement is a key structural motif for the synthesis of fused heterocyclic systems. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or α-diketones, can yield pyrazolo[4,5-b]pyrazines. Similarly, reactions with reagents like cyanogen (B1215507) bromide or phosgene (B1210022) can lead to the formation of fused imidazole (B134444) or triazole rings. researchgate.netrsc.org

Functionalization and Modification of the 1-(2-Methoxyethyl) Side Chain

The N1-substituent, the 2-methoxyethyl group, offers possibilities for modification, although it is generally less reactive than the diamine functionality. The primary site of reactivity is the ether linkage.

Ether Cleavage: Under strong acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether bond can be cleaved. This reaction would convert the methoxyethyl group into a 2-hydroxyethyl group, yielding 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol, and a methyl halide. This transformation can be useful for subsequent functionalization of the resulting primary alcohol.

The terminal methyl and methylene (B1212753) groups of the side chain are generally chemically inert and require harsh, typically radical-based, conditions for functionalization, which would likely be incompatible with the sensitive diamine-substituted pyrazole core.

Selective Functionalization of Amine Groups

The two amino groups at the C4 and C5 positions exhibit slightly different electronic environments due to their proximity to the N1 and N2 atoms of the pyrazole ring. This subtle difference can potentially be exploited to achieve selective functionalization under carefully controlled reaction conditions. scirp.org

For instance, mono-acylation or mono-alkylation may be possible by using a stoichiometric amount of the electrophile at low temperatures. The relative nucleophilicity of the N4 versus the N5 amine can be influenced by the solvent and the nature of the N1-substituent. Steric hindrance can also play a role in directing the reaction to the less hindered amino group. The use of protecting groups is a common strategy to achieve regioselective functionalization, where one amine is temporarily blocked to allow the other to react, followed by a deprotection step. nih.gov Chemoselective arylation of 5-aminopyrazoles has been demonstrated through enzymatic catalysis, suggesting that similar selective approaches could be applied to this 4,5-diamine system. researchgate.net

Table 2: Summary of Potential Derivatization Reactions

| Molecular Moiety | Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Pyrazole Ring (C3) | Electrophilic Bromination | NBS, in solvent like CCl₄ or CH₃CN | 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4,5-diamine |

| Diamine Functionality | Cyclocondensation | α-Diketone (e.g., benzil), acetic acid, heat | Fused pyrazolo[4,5-b]pyrazine derivative |

| Diamine Functionality | Diacylation | Excess Acetic Anhydride, pyridine | N,N'-(1-(2-methoxyethyl)-1H-pyrazole-4,5-diyl)diacetamide |

Applications in Organic Synthesis and Material Science

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine as a Building Block for Complex Heterocycles

Heterocyclic compounds are a cornerstone of organic synthesis, forming the structural basis for many pharmaceuticals, agrochemicals, and functional materials. msesupplies.comossila.com Functionalized pyrazoles, particularly those with amino groups, are recognized as crucial intermediates, or "building blocks," for constructing more elaborate molecular architectures. chim.it The pyrazole (B372694) ring system allows for extensive structural modifications, and the presence of reactive functional groups like amines provides handles for further chemical transformations. chim.it

This compound serves as an ideal precursor for complex heterocycles. The two adjacent amine functionalities on the pyrazole core can react with 1,2- or 1,3-dielectrophiles to construct fused ring systems. For example, reactions with α-diketones or their equivalents can lead to the formation of pyrazolo[3,4-b]pyrazines, while reactions with β-ketoesters could yield pyrazolo[3,4-b]pyridines. The 2-methoxyethyl group attached to the pyrazole nitrogen enhances solubility in various organic solvents and can introduce conformational flexibility into the final molecule.

Synthesis of Diversified Pyrazole Derivatives and Analogs

The synthesis of functionalized pyrazoles is a significant focus for organic chemists due to the wide range of biological and material applications these compounds possess. chim.it General methods for synthesizing pyrazole derivatives often involve the cyclocondensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

Starting with this compound, a diverse array of derivatives and analogs can be synthesized. The primary amino groups at the C4 and C5 positions are nucleophilic and can undergo a variety of chemical reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Diazotization: Conversion of the amino groups into diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups.

Cyclization Reactions: As mentioned previously, reaction with bis-electrophiles to create fused heterocyclic systems. chim.it

These transformations allow for the systematic modification of the pyrazole scaffold, enabling the fine-tuning of its electronic, steric, and physicochemical properties for specific applications in medicinal chemistry and materials science. nih.gov

Utilization in Material Science Applications

In materials science, the unique properties of this compound make it a candidate for creating functional materials. The amino groups can act as crosslinking agents in polymers or as coordination sites for metal ions.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas, making them promising for applications like gas storage and separation. nih.gov A key strategy for enhancing the performance of MOFs, particularly for carbon dioxide (CO2) capture, is to functionalize them with amine groups. rsc.org Diamines are especially effective because they can be grafted onto the open metal sites within the MOF structure, creating strong, selective binding sites for acidic gases like CO2. rsc.orgresearchgate.net

MOFs such as Mg2(dobpdc) (also known as MOF-74(Mg)) are frequently used for this purpose due to their high density of accessible metal sites. acs.orgrsc.org The grafting of diamines onto these sites can transform the material into a highly effective sorbent that captures CO2 through a cooperative insertion mechanism, forming ammonium (B1175870) carbamate (B1207046) chains along the pores of the framework. frontiersin.org This process often results in a desirable step-shaped adsorption isotherm, which is energy-efficient for cyclic adsorption-desorption processes. acs.org

Several methodologies have been developed to incorporate diamines into MOF structures, a process generally known as post-synthetic modification (PSM). rsc.org These techniques aim to introduce functional groups without disrupting the underlying crystalline framework of the MOF.

| Grafting Methodology | Description | Key Features |

| Indirect Grafting via Solvent Exchange | The MOF is first activated and then soaked in a solution of the diamine in a suitable solvent. The diamine coordinates to the open metal sites. acs.orgresearchgate.net | Facile and effective; diamine loading can be maximized through careful solvent selection. acs.org |

| Covalent Grafting | A multi-step process where the MOF's organic linker is first modified with a reactive group, which is then used to covalently attach the amine. chemrxiv.org | Creates a very stable linkage, preventing amine leaching during use, even in the presence of moisture. chemrxiv.org |

| Double-Solvent Incorporation | This strategy uses a specific mixture of solvents to facilitate the rapid introduction of amines into the MOF cavities while preserving the framework's structure. acs.org | Aims to achieve high loading without framework destruction. acs.org |

| "Grafting-from" Polymerization | Polymerization initiators are first anchored to the MOF, and then polymer chains are grown directly from the surface. rsc.org | Allows for the growth of polymer chains, potentially enhancing stability and processability. |

| "Grafting-to" Approach | Pre-synthesized polymers with reactive end groups are attached to the MOF surface. rsc.org | Utilizes well-characterized polymers for functionalization. |

The choice of solvent is critical for the successful grafting of diamines onto MOFs. The solvent's polarity can significantly influence the efficiency of diamine loading and the final properties of the material. acs.org Research on the functionalization of Mg2(dobpdc) has shown that performing the grafting in a nonpolar solvent like hexane (B92381) after a methanol (B129727) exchange can lead to very high diamine loading. acs.org

The solvent mediates the interactions between the diamine and the MOF's open metal sites. acs.org In some systems, residual synthesis solvents like N,N-dimethylformamide (DMF) can compete with the diamine for coordination sites, reducing the grafting efficiency. A solvent exchange process can effectively remove these residual molecules, making the metal sites more accessible to the incoming diamine. acs.org Density functional theory (DFT) calculations can be used to analyze the interactions among the metal center, residual solvents, the diamine, and the grafting solvent to better understand and optimize the functionalization process. acs.org

The specific molecular structure of the diamine used for functionalization plays a crucial role in determining the performance of the final MOF material. nih.gov Subtle changes to the diamine, such as the number and size of alkyl substituents on the nitrogen atoms, can systematically alter the CO2 adsorption and desorption characteristics. nih.gov

For instance, studies on Mg2(dobpdc) functionalized with various ethylenediamine (B42938) derivatives have demonstrated that:

Steric Hindrance: Increasing the bulkiness of the substituents on the diamine can improve the MOF's stability against exposure to oxygen, water vapor, and other flue gas components. nih.gov

Desorption Temperature: The structure of the diamine dictates the temperature at which the captured CO2 is released. This allows for the tuning of the material's regeneration energy requirements. nih.gov

Working Capacity: By judicially selecting the diamine structure, the CO2 working capacity of the sorbent can be optimized for specific industrial applications, such as post-combustion carbon capture. nih.gov

The 1-(2-Methoxyethyl) group in this compound would be expected to confer specific properties to a functionalized MOF. The ether linkage could introduce flexibility and alter the polarity within the MOF pores, potentially influencing CO2 binding affinity and the material's interaction with other gases like water vapor. This ability to tailor performance by designing the diamine structure is a key advantage in developing next-generation materials for gas separation. nih.gov

Formation of Polymers and Other Specialty Materials

The unique molecular architecture of this compound makes it a promising candidate for the synthesis of advanced polymers and specialty materials. The presence of two primary amine groups on the pyrazole ring allows it to function as a monomer in various polymerization reactions, while the methoxyethyl substituent can impart specific properties to the resulting materials. Pyrazole derivatives, in general, have found utility in supramolecular and polymer chemistry, and this particular compound is poised for applications in creating conductive polymers and other functional materials. mdpi.comnbinno.comroyal-chem.com

The diamine functionality at the 4 and 5 positions of the pyrazole ring is the key to its role in polymer synthesis. These two adjacent amine groups can react with complementary functional groups, such as carboxylic acid derivatives, isocyanates, and epoxides, to form polyamides, polyurethanes, and epoxy resins, respectively.

Polyamide Synthesis

Polyamides are a significant class of high-performance polymers characterized by the repeating amide linkages in their backbone. The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or its more reactive derivatives, like diacyl chlorides. In this context, this compound can be reacted with various dicarboxylic acids to produce novel polyamides with unique properties.

The general reaction for the formation of a polyamide from this compound and a generic dicarboxylic acid is depicted below:

Figure 1: General reaction scheme for the synthesis of polyamides from this compound.

The incorporation of the pyrazole ring into the polymer backbone is expected to enhance the thermal stability and rigidity of the resulting polyamide. The methoxyethyl group, being flexible, could potentially improve the solubility and processability of the polymer, and may also influence its mechanical properties by introducing a degree of flexibility into the polymer chains.

| Potential Dicarboxylic Acid Monomers | Anticipated Polyamide Properties |

| Adipic acid | Increased flexibility and lower melting point. |

| Terephthalic acid | Enhanced thermal stability and rigidity. |

| Sebacic acid | Improved elasticity and moisture resistance. |

Polyurethane Formation

Polyurethanes are another important class of polymers that can be synthesized using this compound. The reaction of the diamine with a diisocyanate would lead to the formation of a polyurea, a type of polyurethane characterized by urea (B33335) linkages. These polymers are known for their excellent tensile strength, tear resistance, and elasticity.

The methoxyethyl side chain in the diamine monomer could offer advantages in the final polyurethane, such as improved flexibility and adhesion to various substrates. The pyrazole moiety would likely contribute to the thermal stability of the polymer.

| Potential Diisocyanate Monomers | Anticipated Polyurethane Properties |

| Methylene (B1212753) diphenyl diisocyanate (MDI) | High stiffness and hardness. |

| Toluene diisocyanate (TDI) | Good flexibility and foam-forming ability. |

| Hexamethylene diisocyanate (HDI) | Excellent weather and UV resistance. |

Curing Agent for Epoxy Resins

The two primary amine groups of this compound also make it a suitable curing agent, or hardener, for epoxy resins. In this application, the amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material.

The use of a pyrazole-based diamine as a curing agent could lead to epoxy resins with enhanced thermal and chemical resistance. The methoxyethyl group might also contribute to improved impact strength and flexibility of the cured resin, mitigating the brittleness often associated with highly cross-linked epoxy networks.

| Property | Potential Influence of this compound |

| Glass Transition Temperature (Tg) | The rigid pyrazole ring could lead to a higher Tg. |

| Mechanical Strength | The cross-linked network would provide high strength and modulus. |

| Chemical Resistance | The stable pyrazole structure may enhance resistance to solvents and chemicals. |

Theoretical and Computational Investigations of 1 2 Methoxyethyl 1h Pyrazole 4,5 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine, DFT studies would provide critical insights into its electronic structure and reactivity. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Once the optimized structure is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively, and the energy gap is a measure of its chemical reactivity and kinetic stability.

Furthermore, a Natural Bond Orbital (NBO) analysis could be performed to investigate charge distribution on individual atoms, providing a more detailed picture of the molecule's polarity and the nature of its chemical bonds. The calculation of a Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are invaluable for exploring the potential reaction pathways of this compound. These methods can be used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most likely course of a reaction under specific conditions.

For instance, in the synthesis of more complex molecules from this pyrazole (B372694) diamine, molecular modeling could be used to understand the regioselectivity of subsequent reactions. By simulating the approach of a reactant to the different amine groups or to the pyrazole ring, it would be possible to determine which reaction site is energetically favored.

Molecular dynamics (MD) simulations could also be employed to study the conformational flexibility of the 2-methoxyethyl side chain and its influence on the reactivity of the pyrazole core. These simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior and its interactions with its environment, such as a solvent or a biological receptor.

Computational Studies on Structure-Reactivity Relationships

Computational studies are crucial for establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, a clear understanding of how different functional groups influence its behavior can be developed.

For example, the effect of the methoxyethyl group at the N1 position could be compared to other alkyl or aryl substituents. DFT calculations on a series of such analogs would reveal trends in their HOMO-LUMO gaps, charge distributions, and other reactivity descriptors. This information is vital for the rational design of new molecules with tailored properties. Similarly, the role of the two amino groups at the C4 and C5 positions could be investigated by computationally modeling their protonation states or their involvement in hydrogen bonding.

Prediction of Chemical Interactions and Mechanisms

A primary goal of theoretical and computational chemistry is to predict how a molecule will interact with other chemical species and to elucidate the mechanisms of these interactions. For this compound, this could involve modeling its interaction with metal ions, electrophiles, or the active site of a biological target like a protein kinase.

Molecular docking simulations are a common approach to predict the binding mode and affinity of a small molecule within a protein's binding pocket. Although no specific docking studies for this compound have been published, its structural similarity to known kinase inhibitors suggests it could be a candidate for such investigations. These simulations would provide a hypothetical binding pose and an estimated binding energy, offering clues about its potential biological activity.

Furthermore, more advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) could be used to study reaction mechanisms in a complex environment, such as an enzyme active site. In a QM/MM simulation, the reacting part of the system is treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using more computationally efficient molecular mechanics force fields. This approach would allow for a detailed investigation of, for example, the catalytic mechanism of an enzyme acting on this pyrazole derivative.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes for 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research due to their wide-ranging applications in medicine and materials science. mdpi.comnih.gov Traditional methods often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov However, future efforts for synthesizing this compound are expected to focus on greener and more sustainable approaches that offer higher efficiency, atom economy, and safety.

Key emerging strategies include:

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. mdpi.com This approach is gaining popularity for its operational simplicity, time and energy savings, and high bond-forming index. mdpi.com Future research could devise an MCR pathway to assemble the this compound core in a single, efficient step.

Bio-catalytic and Green Catalyst Routes: The use of enzymes or environmentally benign catalysts represents a significant trend in sustainable chemistry. researchgate.net Research into enzymatic pathways or the use of natural catalysts, such as those derived from biomass, could lead to novel, eco-friendly synthetic routes for pyrazole derivatives. mdpi.com These methods align with the principles of green chemistry by reducing waste and avoiding hazardous reagents. rsc.org

Table 1: Comparison of Synthetic Strategies for Pyrazole Synthesis

| Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Traditional Cyclocondensation | Reaction of a 1,3-bielectrophilic compound with a hydrazine derivative. mdpi.com | Well-established and understood reaction mechanism. |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. mdpi.com | Increased efficiency, atom economy, and reduced waste. Simplifies complex synthesis into a single step. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor. nih.gov | Enhanced safety, precise control over reaction conditions, easy scalability, and potential for higher yields. nih.gov |

| Sustainable Catalysis | Use of biocatalysts, ecocatalysts, or metal-free reaction conditions. mdpi.com | Reduced environmental impact, use of renewable resources, and avoidance of toxic heavy metals. |

Development of Advanced Functionalization Strategies for Targeted Chemical Transformations

While the synthesis of the core pyrazole structure is crucial, the ability to selectively modify it is key to unlocking its full potential. Future research will focus on advanced functionalization techniques that allow for precise chemical transformations of this compound. The diamino groups at the C4 and C5 positions serve as versatile handles for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. mdpi.com

Emerging areas of interest include:

Direct C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. researchgate.net Applying this to the C3-H bond of the pyrazole ring in this compound would be an atom-economical way to introduce new substituents and create novel derivatives.

Electrooxidative Functionalization: Electrochemical methods offer a green and efficient alternative for creating C–Cl, C–Br, C–S, and N–N bonds on the pyrazole ring. nih.gov This technique avoids harsh chemical oxidants and allows for precise control over the reaction.

Site-Selective Difunctionalization: Recent protocols have demonstrated the ability to directly and selectively introduce two different functional groups onto the pyrazole ring in a single process under mild conditions. researchgate.net Adapting such methods could allow for the simultaneous and controlled functionalization of both the pyrazole ring and its substituents.

Table 2: Potential Sites for Advanced Functionalization of this compound

| Site | Functional Groups | Potential Transformation | Emerging Strategy |

|---|---|---|---|

| C3 Position | C-H Bond | Arylation, Alkylation, Halogenation | Direct C-H Functionalization researchgate.net |

| C4/C5 Positions | Amino Groups (-NH2) | Formation of amides, ureas, Schiff bases; Ring annulation to form fused systems | Building blocks for fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) mdpi.com |

| N1 Position | 2-Methoxyethyl Group | Modification or cleavage to alter solubility and physicochemical properties | Late-stage functionalization |

| Pyrazole Ring | Aromatic System | Halogenation, Sulfonation | Electrooxidative Functionalization nih.gov |

Integration of Machine Learning and AI in Pyrazole Synthesis and Reactivity Prediction

The intersection of artificial intelligence (AI) and organic chemistry is driving a significant transformation in how chemical research is conducted. rjptonline.org For this compound, AI and machine learning (ML) can accelerate the discovery and optimization of both its synthesis and its derivatives.

Future applications in this domain include:

Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including reaction yields and stereoselectivity. dartmouth.edu This predictive power can be used to identify the optimal conditions (e.g., solvent, temperature, catalyst) for synthesizing this compound, thereby reducing the number of trial-and-error experiments. rjptonline.orgchemai.io

Reactivity Prediction: Machine learning models can predict the chemical reactivity of organic molecules. chemistryworld.com Such models could be applied to this compound to forecast how it will behave in various functionalization reactions, guiding chemists toward the most promising synthetic routes for creating new derivatives.

Guiding Synthetic Priority: ML models can be trained to guide synthetic priorities across large virtual libraries of compounds. acs.org By predicting the properties of hypothetical derivatives of this compound, these tools can help researchers prioritize which molecules to synthesize for specific applications in materials science or medicinal chemistry.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound make it an attractive building block for novel functional materials. Its two adjacent amino groups and the pyrazole ring create a perfect scaffold for coordination with metal ions, opening up avenues in materials science. mdpi.comnih.gov

Promising areas for interdisciplinary research include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamino pyrazole moiety can act as a bidentate ligand, binding to metal centers to form extended coordination networks. The resulting materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with applications in gas storage, separation, and sensing.

Organic Electronics: Pyrazole-containing compounds are known for their electronic properties and have been investigated for use in organic electronic devices. nih.gov The electron-rich nature of this compound could be exploited in the design of new organic semiconductors or charge-transport materials.

Anticorrosion and Antiscalant Agents: Molecules rich in heteroatoms and π-bonds, like pyrazole derivatives, have shown promise as agents to mitigate metal corrosion and scale deposition in industrial settings. uq.edu.au The multiple nitrogen and oxygen atoms in this compound could facilitate strong adsorption onto metal surfaces, making it a candidate for developing new protective coatings.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine?

The synthesis typically involves multi-step reactions starting with alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. A key intermediate, 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole (I), is formed via cyclization in an alkanol solvent. Subsequent hydrolysis under basic conditions (e.g., 2N NaOH) followed by acidification (e.g., HCl) yields the final diamine. Isolation of intermediates, such as nitroso derivatives, may require recrystallization from ethanol or DMF-EtOH mixtures .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

- X-ray crystallography for confirming molecular geometry and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O bonds stabilizing pyrazole rings) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine functionality.

- Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis.

- IR spectroscopy to identify amine (–NH₂) and methoxy (–OCH₃) groups .

Q. How should researchers handle stability and storage of this compound?

The free base form is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C. For long-term stability, convert to acid addition salts (e.g., HCl or H₂SO₄ salts) via reaction with inorganic acids in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example:

- Solvent choice : Ethanol or methanol enhances cyclization efficiency compared to acetone.

- Reagent ratios : Excess hydrazine derivatives (1.2–1.5 eq) reduce side products from incomplete cyclization. Statistical tools (e.g., ANOVA) help identify significant factors, minimizing experimental runs while maximizing data robustness .

Q. What strategies resolve ambiguities in spectral data for structurally similar intermediates?

- Hyphenated techniques : LC-MS/MS distinguishes isomers by fragmentation patterns.

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation in the pyrazole ring.

- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Q. How can mechanistic insights into nitrosation or cyclization steps be elucidated?

- Kinetic studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.

- Trapping intermediates : Quench reactions at timed intervals to isolate intermediates (e.g., nitroso compounds) for characterization.

- Computational studies : Use Gaussian or ORCA software to model transition states and activation energies for cyclization pathways .

Q. How should contradictory data (e.g., conflicting yields in literature) be addressed?

- Reproducibility checks : Validate reported protocols while controlling moisture/oxygen levels.

- Meta-analysis : Compare solvent systems, catalysts, and purification methods across studies. For example, yields drop significantly if nitroso intermediates are not recrystallized from DMF-EtOH .

Emerging Research Directions

Q. What role could this compound play in materials science or coordination chemistry?

The diamine moiety enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for designing catalysts or magnetic materials. Functionalization at the 4,5-positions allows incorporation into metal-organic frameworks (MOFs) for gas storage or sensing applications .

Q. How can computational tools accelerate derivative screening for biological activity?

- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxyethyl groups) with antibacterial or anti-inflammatory activity .

Methodological Best Practices

- Salt formation : Prefer H₂SO₄ over HCl for acid addition due to improved crystallinity and reduced hygroscopicity .

- Purification : Use column chromatography (silica gel, EtOAc/hexane) for intermediates, avoiding distillation due to thermal sensitivity .

- Safety : Handle hydrazine derivatives in fume hoods; nitroso intermediates may be mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.